
5-Amino-3-bromo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-bromo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a pyridine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1-ethyl-4-methyl-1,2-dihydropyridin-2-one followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions, and amines.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the original compound.
Reduction: Reduced derivatives, such as the corresponding alcohols or amines.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-bromo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Amino-3-bromo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-chloro-1-ethyl-4-methyl-1,2-dihydropyridin-2-one: Similar structure but with a chlorine atom instead of bromine.
5-Amino-3-fluoro-1-ethyl-4-methyl-1,2-dihydropyridin-2-one: Similar structure but with a fluorine atom instead of bromine.
5-Amino-3-iodo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-Amino-3-bromo-1-ethyl-4-methyl-1,2-dihydropyridin-2-one imparts unique reactivity and properties compared to its halogen-substituted analogs
Eigenschaften
Molekularformel |
C8H11BrN2O |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
5-amino-3-bromo-1-ethyl-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H11BrN2O/c1-3-11-4-6(10)5(2)7(9)8(11)12/h4H,3,10H2,1-2H3 |
InChI-Schlüssel |
RQRYHSSVUYIDFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=C(C1=O)Br)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


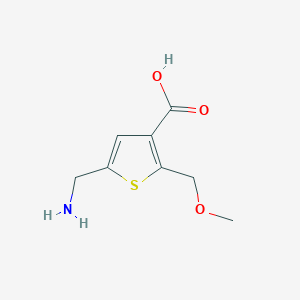

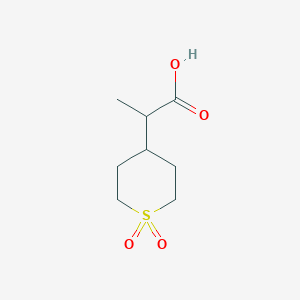
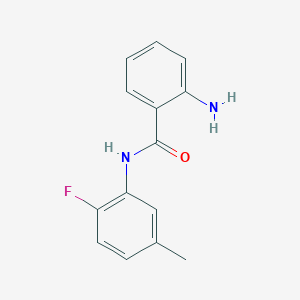

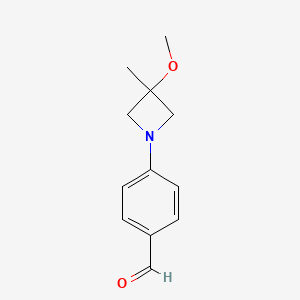
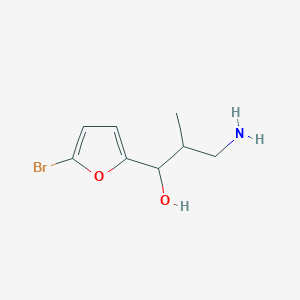
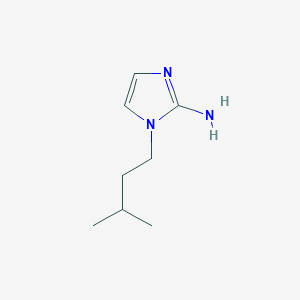
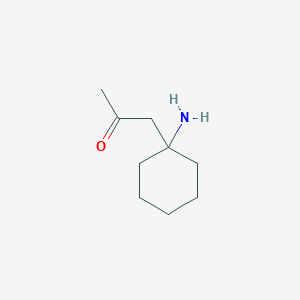
![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)

![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid](/img/structure/B13180124.png)
